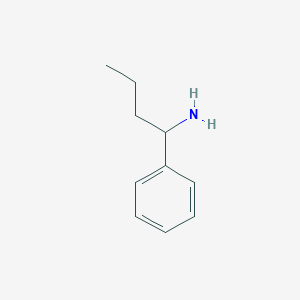
1-Phenylbutan-1-amine
Vue d'ensemble
Description
1-Phenylbutan-1-amine is a member of amphetamines . It is an amphetamine characterized by having an ethyl group in the alpha position .
Synthesis Analysis
The synthesis of 1-Phenylbutan-1-amine involves the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . Both the basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .
Molecular Structure Analysis
The molecular formula of 1-Phenylbutan-1-amine is C10H15N . The InChI code is InChI=1S/C10H15N/c1-2-6-10 (11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 . The Canonical SMILES is CCCC (C1=CC=CC=C1)N .
Chemical Reactions Analysis
The chemical reactions of 1-Phenylbutan-1-amine involve the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . The basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenylbutan-1-amine is 149.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 149.120449483 g/mol . The Monoisotopic Mass is 149.120449483 g/mol . The Topological Polar Surface Area is 26 Ų .
Applications De Recherche Scientifique
Biocatalysis
1-Phenylbutan-1-amine is used in the field of biocatalysis, specifically in ω-transaminase-mediated biocatalysis for the enantioselective synthesis of chiral amines .
Application
Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals . 1-Phenylbutan-1-amine is used in the synthesis of these chiral amines .
Method of Application
The method involves the use of ω-transaminases, enzymes that catalyze the transfer of an amino group from an amino acid to a ketone or aldehyde . This process is used to produce chiral amines, including 1-Phenylbutan-1-amine .
Results or Outcomes
The use of ω-transaminases in the synthesis of chiral amines has been shown to be an efficient alternative to conventional catalysis . This method has been used to deracemize various important amines such as 4-phenylbutan-2-amine, a precursor for the antihypertensive dilevalol; sec-butylamine, 1-methoxy-2-propanamine and 1-cyclohexylethylamine, precursors of inhibitors of tumour necrosis factor-α (TNF-α); and 1-phenyl-1-propylamine, a precursor of anti-depressant agent corticotropin releasing .
Proteomics Research
1-Phenylbutan-1-amine is used in proteomics research .
Stimulant Drug
1-Phenylbutan-1-amine, also known as Phenylisobutylamine or α-ethylphenethylamine, is a stimulant drug of the phenethylamine class .
Application
It is a higher homologue of amphetamine, differing from amphetamine’s molecular structure only by the substitution of the methyl group at the alpha position of the side chain with an ethyl group .
Method of Application
As a stimulant drug, it is likely that 1-Phenylbutan-1-amine would be administered orally, although the specific methods of administration can vary .
Results or Outcomes
Compared to amphetamine, phenylisobutylamine has strongly reduced dopaminergic effects, and instead acts as a selective norepinephrine releasing agent . The dextroisomer of phenylisobutylamine partially substitutes for dextroamphetamine in rats .
Reductive Amination of Carbonyl Compounds
1-Phenylbutan-1-amine is used in the reductive amination of carbonyl compounds .
Application
Amines are key building blocks in various natural products and synthetic targets . These compounds have a wide range of applications, especially in pharmaceuticals, agrochemicals, and catalysis . 1-Phenylbutan-1-amine is used in this context .
Method of Application
The method involves the use of amine dehydrogenases (AmDHs), which are efficient biocatalysts for the reductive amination of carbonyl compounds . This process is used to produce amines, including 1-Phenylbutan-1-amine .
Results or Outcomes
The use of AmDHs in the synthesis of amines has been shown to be an efficient alternative to conventional catalysis . This method has been used to produce a range of diverse aromatic and aliphatic ketones and aldehydes with up to quantitative conversion and elevated turnover numbers (TONs) .
Safety And Hazards
1-Phenylbutan-1-amine should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Exposure should be avoided and special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Orientations Futures
Trace amine-associated receptor 1 (TAAR-1) modulators, which include 1-Phenylbutan-1-amine, are under active study as treatments for schizophrenia . The antipsychotic mechanism of action of TAAR-1-modulating compounds is unknown, but interactions with the dopaminergic, glutamatergic, and serotonergic systems are suggested by preclinical studies .
Propriétés
IUPAC Name |
1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394072 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbutan-1-amine | |
CAS RN |
2941-19-7 | |
| Record name | 1-phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Phenylbutyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

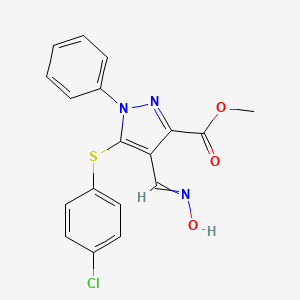
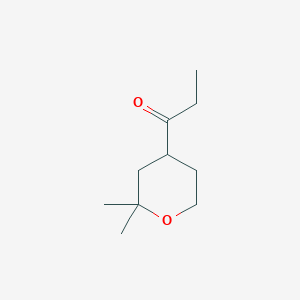
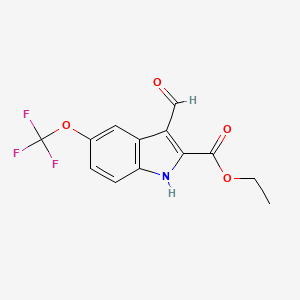
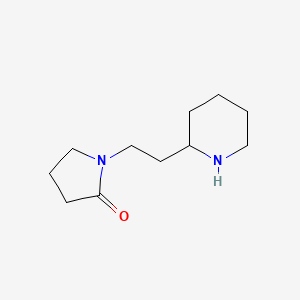
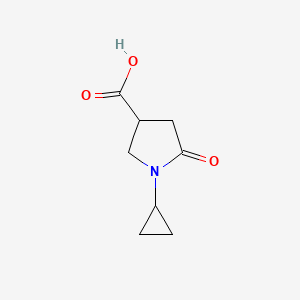
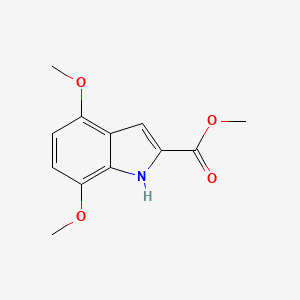

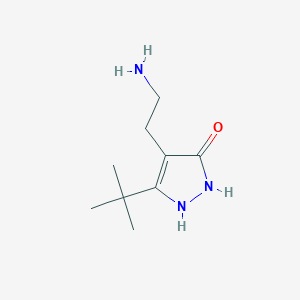
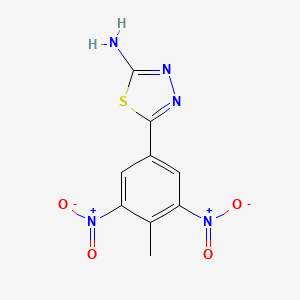
![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)
![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)